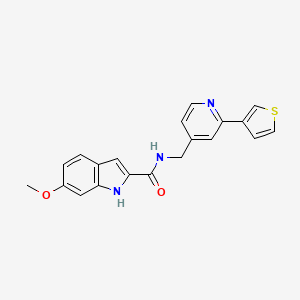

6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide” is a novel compound that is an inhibitor of Nav1.8 channel activity . This compound may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity . It may be particularly useful in the treatment, prevention, or management of pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .

Wissenschaftliche Forschungsanwendungen

SOS1 Protein Degradation

6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide: has been investigated as an SOS1 protein degrader . The SOS1 protein plays a crucial role in cell signaling pathways, particularly in the RAS-MAPK pathway. Dysregulation of this pathway is associated with cancer and other disorders. By promoting the degradation of SOS1, this compound may offer therapeutic potential for SOS1-mediated diseases.

Drug Development

Researchers may investigate this compound as a lead structure for designing novel drugs. Its unique scaffold and potential interactions with cellular targets make it an interesting starting point for medicinal chemistry efforts.

US Patent Application No. 20240197888, “SOS1 PROTEIN DEGRADERS, PHARMACEUTICAL COMPOSITIONS THEREOF, AND THEIR THERAPEUTIC APPLICATIONS.” Link

Wirkmechanismus

Mode of Action

The compound is an inhibitor of Nav1.8 channel activity . Nav1.8, also known as SNS, PN3, or Nav1.8, is a type of voltage-gated sodium ion channel . These channels are integral to the process of initiating and propagating action potentials triggered by noxious stimuli (thermal, mechanical, and chemical) activating peripheral nociceptors .

Biochemical Pathways

Given its mode of action, it can be inferred that it likely impacts pathways involving the nav18 sodium ion channels, which play a crucial role in the initiation and propagation of action potentials in sensory neurons .

Result of Action

The compound may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity . Specifically, it may be beneficial in managing pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .

Eigenschaften

IUPAC Name |

6-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-25-16-3-2-14-9-19(23-18(14)10-16)20(24)22-11-13-4-6-21-17(8-13)15-5-7-26-12-15/h2-10,12,23H,11H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIUVJXESXPESS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)

![5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol](/img/structure/B2401116.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)

![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2401121.png)

![6-(4-Ethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401125.png)